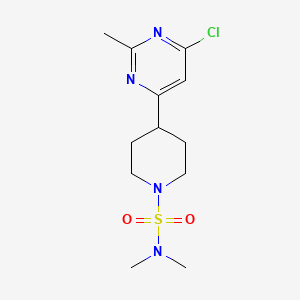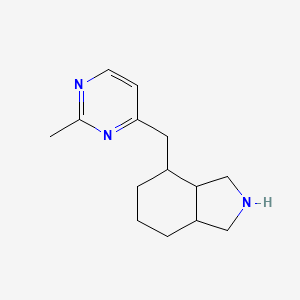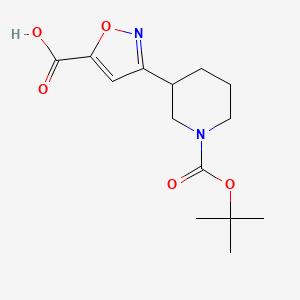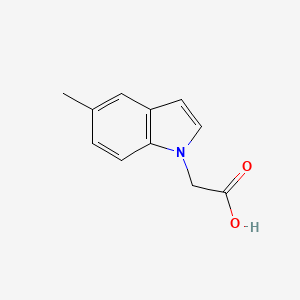
2-(5-Methyl-1H-indol-1-yl)essigsäure
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .Molecular Structure Analysis
The molecular formula of “2-(5-Methyl-1H-indol-1-yl)acetic acid” is C11H11NO2 . The InChI code is 1S/C11H11NO2/c1-8-2-3-10-9 (6-8)4-5-12 (10)7-11 (13)14/h2-6H,7H2,1H3, (H,13,14) .Chemical Reactions Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von „2-(5-Methyl-1H-indol-1-yl)essigsäure“ durchgeführt, aber es sind nur begrenzte Informationen über diese spezifische Verbindung verfügbar. Basierend auf den allgemeinen Anwendungen von Indol-Derivaten können wir jedoch einige potenzielle Anwendungen für diese Verbindung ableiten:
Pflanzenwachstumsregulierung
Indol-Derivate, wie z. B. Indol-3-essigsäure, sind bekanntlich als Pflanzenhormone wirksam und spielen eine Rolle bei der Regulierung des Pflanzenwachstums und der Pflanzenentwicklung .
Pharmazeutische Zwischenprodukte
Einige Indol-Derivate werden als Zwischenprodukte bei der Synthese von Pharmazeutika verwendet, möglicherweise auch „this compound“ .
Antibakterielle Wirkung
Indole wurden auf ihre antimikrobiellen Eigenschaften untersucht, was sie in landwirtschaftlichen Anwendungen als Pestizide oder in der Medizin als antimikrobielle Mittel nützlich machen könnte .
Antioxidantien und Vulkanisationsbeschleuniger
Indol-Derivate haben industrielle Anwendungen als Antioxidantien und Vulkanisationsbeschleuniger gefunden .
Biologische Signalgebung
Indole sind Signalmoleküle, die von Bakterien und Pflanzen produziert werden und eine Rolle bei mikrobiellen Interaktionen und der menschlichen Darmgesundheit spielen .
Krebsbehandlung
Indol-Derivate wurden wegen ihrer potenziellen Wirksamkeit bei der Behandlung verschiedener Krebsarten aufgrund ihrer biologisch aktiven Eigenschaften untersucht .
Wirkmechanismus
Target of action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that indole derivatives are biologically active pharmacophores, suggesting that they may have favorable pharmacokinetic properties .
Result of action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action environment
It is known that the action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(5-Methyl-1H-indol-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(5-Methyl-1H-indol-1-yl)acetic acid, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The compound’s interactions with enzymes such as tryptophan hydroxylase and proteins like serotonin receptors highlight its significance in modulating biochemical pathways.
Cellular Effects
2-(5-Methyl-1H-indol-1-yl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells, inhibit microbial growth, and regulate inflammatory responses . The compound’s impact on cell signaling pathways, such as the serotonin pathway, further underscores its potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-(5-Methyl-1H-indol-1-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, altering their activity and leading to downstream effects on cellular processes . For example, its interaction with serotonin receptors can modulate neurotransmitter levels, influencing mood and behavior. Additionally, the compound’s ability to inhibit certain enzymes can result in the suppression of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-1H-indol-1-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although some degradation may occur under specific conditions . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1H-indol-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur.
Metabolic Pathways
2-(5-Methyl-1H-indol-1-yl)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, impacting overall cellular function . For instance, its interaction with tryptophan hydroxylase can affect the synthesis of serotonin, a key neurotransmitter involved in mood regulation. Additionally, the compound’s metabolism may produce various metabolites that contribute to its biological activity.
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1H-indol-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach target sites within the cell. Its distribution within tissues can also determine its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1H-indol-1-yl)acetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can influence cellular energy production and apoptosis. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(5-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVFNWEWVMCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




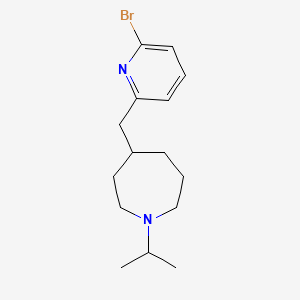
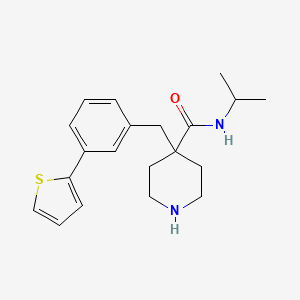
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)
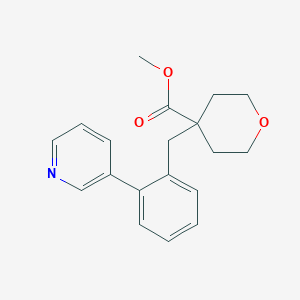
![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)
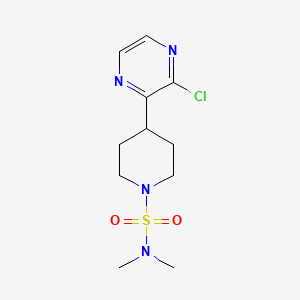
![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)
![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)
